

[Tyr6,D-Phe7,D-His9]-Substance P (6-11) solubility in physiological buffers

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Compound of Interest

Compound Name: [Tyr6,D-Phe7,D-His9]-Substance
P (6-11)

Cat. No.: B121971

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Technical Support Center: [Tyr6,D-Phe7,D-His9]- Substance P (6-11)

Welcome to the technical support center for [Tyr6,D-Phe7,D-His9]-Substance P (6-11), also known as Sendide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this potent tachykinin NK1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of [Tyr6,D-Phe7,D-His9]-Substance P (6-11)?

A1: The fundamental chemical properties of this peptide are summarized in the table below.

Property	Value
Sequence	Tyr-D-Phe-Phe-D-His-Leu-Met-NH ₂
Molecular Weight	856.04 g/mol [1]
Chemical Formula	C ₄₄ H ₅₇ N ₉ O ₇ S[1]
Appearance	White to off-white powder
CAS Number	145194-26-9[1]

Q2: How should I store the lyophilized peptide and its solutions?

A2: Proper storage is crucial to maintain the integrity of the peptide. For long-term storage, keep the lyophilized powder at -20°C or colder in a sealed container with a desiccant. Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles. Solutions are generally stable for several weeks at -20°C. Peptides containing methionine, like this one, are susceptible to oxidation, so using oxygen-free solvents and minimizing air exposure is beneficial.

Q3: What is the recommended solvent for reconstituting **[Tyr6,D-Phe7,D-His9]-Substance P (6-11)**?

A3: The solubility of a peptide is highly dependent on its amino acid sequence. The sequence of this peptide, Tyr-D-Phe-Phe-D-His-Leu-Met-NH₂, contains a mix of hydrophobic (Phe, Leu, Met) and polar/charged (Tyr, His) residues. At a physiological pH of 7.4, the N-terminal amine group is protonated (positive charge), and the Histidine side chain may also be partially protonated (positive charge). The C-terminus is amidated and therefore neutral. This gives the peptide an overall net positive charge, suggesting it is a basic peptide.

For basic peptides, the general recommendation is to first try dissolving it in sterile, distilled water. If solubility is limited, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can help. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by slow, dropwise addition of the aqueous buffer of choice while vortexing.

Q4: Can I dissolve this peptide directly in physiological buffers like PBS or TBS?

A4: While it may be possible to dissolve the peptide at low concentrations directly in buffers like PBS (phosphate-buffered saline) or TBS (Tris-buffered saline), it is generally recommended to first prepare a concentrated stock solution in a suitable solvent (as described in Q3) and then dilute it into the desired physiological buffer. This approach helps to avoid issues with salt-induced precipitation.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Peptide does not dissolve in water.	The peptide has significant hydrophobic character.	Try adding a small amount (e.g., 10%) of acetic acid to the water to aid dissolution. If this fails, consider preparing a stock solution in DMSO.
A precipitate forms when diluting the stock solution into a physiological buffer.	The peptide is aggregating or precipitating out in the presence of salts in the buffer.	Try diluting the stock solution further before adding it to the buffer. Alternatively, add the stock solution to the buffer very slowly while vortexing to ensure rapid mixing.
Loss of peptide activity over time in solution.	The peptide may be degrading or oxidizing. The methionine residue is particularly susceptible to oxidation.	Store stock solutions in aliquots at -20°C to minimize freeze-thaw cycles. For peptides containing methionine, consider using degassed buffers to reduce oxidation.
Inconsistent experimental results.	Inaccurate concentration of the peptide solution due to incomplete dissolution or degradation.	Ensure the peptide is fully dissolved before use. A clear solution should be observed. If necessary, sonication can be used to aid dissolution. Always use freshly prepared dilutions from a properly stored stock solution for your experiments.

Experimental Protocols

Protocol for Preparing a Peptide Stock Solution

- Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation of moisture.

- **Initial Solubilization:** Based on the peptide's basic nature, first attempt to dissolve it in sterile, distilled water to a concentration of 1-10 mg/mL. Gentle vortexing or sonication can be used to aid dissolution.
- **Alternative Solubilization (if needed):** If the peptide does not fully dissolve in water, add a small volume of 10% acetic acid dropwise until the peptide dissolves. Alternatively, for a stock solution intended for dilution in buffers that can tolerate small amounts of organic solvent, dissolve the peptide in 100% DMSO to a high concentration (e.g., 10-20 mg/mL).
- **Storage:** Aliquot the stock solution into single-use tubes and store at -20°C.

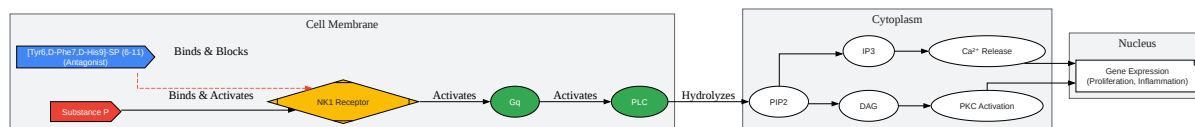
Protocol for Diluting the Peptide in Physiological Buffer

- **Thaw:** Thaw a single aliquot of the peptide stock solution.
- **Dilution:** Slowly add the desired volume of the stock solution to your physiological buffer (e.g., PBS, TBS) while gently vortexing. It is crucial to add the peptide stock to the buffer and not the other way around to minimize the risk of precipitation.
- **Final Concentration:** Adjust the final volume with the physiological buffer to achieve the desired working concentration.
- **Use:** Use the freshly prepared working solution in your experiment immediately.

Visualizations

NK1 Receptor Signaling Pathway

Since **[Tyr6,D-Phe7,D-His9]-Substance P (6-11)** is an antagonist of the tachykinin NK1 receptor, understanding the receptor's signaling pathway is crucial for interpreting experimental results. The following diagram illustrates the major signaling cascades initiated upon the binding of the natural ligand, Substance P, to the NK1 receptor. As an antagonist, **[Tyr6,D-Phe7,D-His9]-Substance P (6-11)** would block these downstream effects.

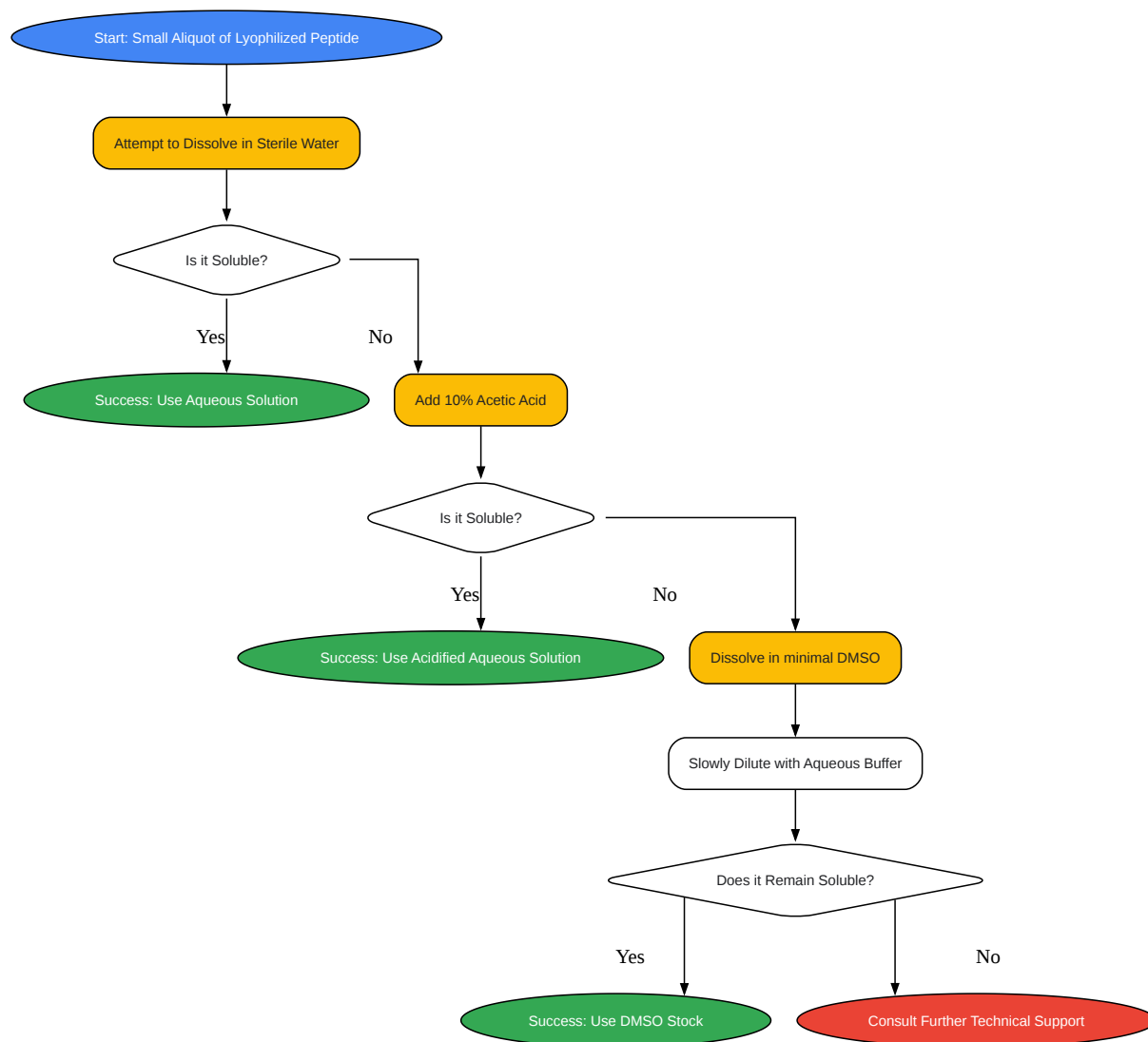


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Caption: NK1 Receptor Signaling Cascade

Experimental Workflow for Solubility Testing

The following diagram outlines a logical workflow for determining the optimal solvent for [Tyr6,D-Phe7,D-His9]-Substance P (6-11).



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Caption: Peptide Solubility Testing Workflow

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References

- 1. targetmol.com [targetmol.com]
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